3-(benzylamino)pyridine-4-carboxylic acid
Description
General Introduction to Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Research
Pyridine carboxylic acids and their derivatives represent a cornerstone in modern chemical and pharmaceutical research. These organic compounds, characterized by a pyridine ring bearing at least one carboxyl group, are integral to a vast array of applications. The three basic isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as fundamental building blocks for more complex molecules. wikipedia.org Their versatile chemical nature, which allows for various substitutions on the pyridine ring, has made them indispensable scaffolds in the design of new drugs and functional materials. nih.gov
The significance of this class of compounds is underscored by their presence in numerous pharmaceuticals, agrochemicals, and industrial products. google.com For instance, nicotinic acid, also known as vitamin B3, is a vital nutrient, while isonicotinic acid derivatives form the basis of key anti-tuberculosis drugs. google.com The research interest in pyridine carboxylic acid derivatives is driven by their ability to interact with biological targets, often through hydrogen bonding and metal chelation, making them attractive candidates for enzyme inhibitors and other therapeutic agents. nih.gov The continuous exploration of their synthesis and properties remains a dynamic area of chemical science.
Discovery and Initial Synthetic Routes for 3-(benzylamino)pyridine-4-carboxylic acid
While a singular, seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a historical context, its preparation can be logically deduced from established synthetic methodologies for related pyridine derivatives. A plausible and commonly employed strategy involves the nucleophilic substitution of a suitable precursor, such as 3-halopyridine-4-carboxylic acid, with benzylamine (B48309). Alternatively, the synthesis could commence with 3-aminopyridine-4-carboxylic acid, which can then be benzylated.
The synthesis of the key intermediate, 3-aminopyridine (B143674), has been well-documented through various methods, including the Hofmann rearrangement of nicotinamide (B372718). orgsyn.org Another approach involves the reduction of 3-nitropyridine. Once 3-aminopyridine is obtained, it can be carboxylated at the 4-position, followed by N-benzylation. A more direct route would likely involve the reaction of a pre-carboxylated pyridine ring. For example, a synthetic pathway analogous to the preparation of other substituted pyridine carboxylic acids could involve the reaction of 3-chloro- or 3-bromopyridine-4-carboxylic acid with benzylamine in the presence of a base and potentially a copper or palladium catalyst to facilitate the coupling reaction.
A documented synthesis of a closely related compound, 3-(benzylamino)pyridine-2,4-dicarboxylic acid, provides strong evidence for a feasible synthetic route. This synthesis started from dimethyl 3-chloropyridine-2,4-dicarboxylate, which was reacted with benzylamine. nih.gov A subsequent hydrolysis step would yield the dicarboxylic acid. To obtain the target molecule, this compound, one would start with a pyridine derivative that is only carboxylated at the 4-position.
A general representation of a likely synthetic approach is presented in the table below:
| Starting Material | Reagent | Product |
| 3-Halopyridine-4-carboxylic acid | Benzylamine | This compound |
| 3-Aminopyridine-4-carboxylic acid | Benzyl (B1604629) halide | This compound |
These fundamental reactions form the basis for the initial laboratory-scale synthesis of this compound, paving the way for further investigation into its properties and potential applications.
Evolution of Research Interest and Academic Significance of this compound
The academic significance of this compound is intrinsically linked to the broader and ever-expanding interest in pyridine carboxylic acid derivatives as privileged structures in medicinal chemistry and materials science. While specific research focused solely on this compound may be nascent or part of proprietary research, its structural motifs suggest several areas of potential scientific inquiry.
The evolution of research interest can be seen as a natural progression from the study of simpler pyridine carboxylic acids to more complex, substituted derivatives. The introduction of the benzylamino group at the 3-position significantly alters the electronic and steric properties of the parent pyridine-4-carboxylic acid scaffold. This modification can lead to enhanced binding affinity and selectivity for biological targets, a key aspect in the development of novel therapeutic agents.
The academic community's interest in such compounds is often driven by their potential as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. For instance, derivatives of pyridine-4-carboxylic acid have been investigated for their activity against a range of targets, including those involved in cancer and infectious diseases. The presence of both a carboxylic acid and a secondary amine in this compound makes it a versatile scaffold for further chemical modification, allowing for the generation of compound libraries for high-throughput screening.
Recent research trends in medicinal chemistry highlight the importance of developing novel heterocyclic compounds. The synthesis and evaluation of various substituted pyridine and quinoline (B57606) carboxylic acids underscore the continued academic pursuit of new chemical entities with potential therapeutic value. rsc.org The structural similarity of this compound to compounds explored in these studies suggests its potential for similar applications, thereby ensuring its continued, albeit perhaps niche, academic significance.
Structure
3D Structure
Properties
CAS No. |
1461601-25-1 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(benzylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17) |
InChI Key |
WQXQGYTXHBAVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CN=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Benzylamino Pyridine 4 Carboxylic Acid and Its Precursors
Established Synthetic Pathways: Detailed Mechanistic Investigations of 3-(benzylamino)pyridine-4-carboxylic acid Formation
Established routes to this compound typically rely on classical nucleophilic substitution reactions. A common and straightforward approach involves the direct N-alkylation of a pre-functionalized pyridine (B92270) ring, specifically 3-aminopyridine-4-carboxylic acid, with a suitable benzylating agent such as benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride).
The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent is critical to optimize the yield and minimize side reactions, such as over-alkylation or reaction at the carboxylate group.
Mechanistic Investigation:
The formation of the C-N bond in this pathway proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:
Deprotonation (optional but common): The base removes a proton from the amino group of 3-aminopyridine-4-carboxylic acid, increasing its nucleophilicity. In some cases, the reaction can proceed without a base, but the resulting pyridinium salt is less nucleophilic, and the reaction is often slower.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This attack occurs from the backside relative to the leaving group (the halide).
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is partially formed, and the C-X (X = halide) bond is partially broken.
Inversion and Product Formation: The halide leaving group departs, leading to the formation of the N-benzylated product with an inversion of configuration at the benzylic carbon (though in this case, the carbon is achiral). The acid generated is neutralized by the base.
A competing reaction can be the formation of a benzyl ester at the carboxylic acid position. This is generally less favorable when the amino group is present, as it is a stronger nucleophile under neutral or basic conditions. Protecting the carboxylic acid group as an ester prior to N-alkylation and subsequent deprotection can be employed to avoid this side reaction.
Table 1: Typical Conditions for N-Benzylation of Aminopyridines
| Parameter | Condition/Reagent | Role/Purpose | Reference Example |
|---|---|---|---|
| Starting Material | 3-Aminopyridine-4-carboxylic acid | Nucleophile | General Substrate |
| Alkylating Agent | Benzyl bromide or Benzyl chloride | Electrophile | Standard benzylating agents |
| Base | K₂CO₃, Na₂CO₃, or Triethylamine (NEt₃) | Acid scavenger, enhances nucleophilicity | Common non-nucleophilic bases |
| Solvent | Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF), or Ethanol (EtOH) | Provides a medium for the reaction | Polar aprotic or protic solvents |
| Temperature | Room Temperature to Reflux (e.g., 80 °C) | Controls reaction rate | Dependent on reactivity of substrates |
Novel Synthetic Approaches and Route Optimization for this compound
Modern synthetic chemistry offers more sophisticated and often more efficient methods for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful tool for this transformation. wikipedia.orglibretexts.org This approach allows for the coupling of an aryl halide or triflate with an amine, offering a broad substrate scope and high functional group tolerance. wikipedia.org
For the synthesis of this compound, this would involve the reaction of a 3-halopyridine-4-carboxylic acid (e.g., 3-bromo- or 3-chloropyridine-4-carboxylic acid) with benzylamine (B48309) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Catalytic Cycle Mechanism:
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a Pd(0)/Pd(II) couple: wikipedia.orgrug.nl
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-halopyridine-4-carboxylic acid), forming a Pd(II) complex. libretexts.org
Ligand Exchange/Amine Coordination: The amine (benzylamine) coordinates to the palladium center, typically displacing a weakly bound ligand.
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the final product, this compound, and regenerating the active Pd(0) catalyst. wikipedia.org
The choice of ligand is crucial for the efficiency of the catalytic cycle. Early generations of catalysts used simple phosphine ligands, while newer generations employ sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that promote both oxidative addition and reductive elimination, leading to higher yields and milder reaction conditions. rug.nl
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Generation | Typical Ligand | Key Features | Applicable Substrates |
|---|---|---|---|
| First Generation | P(o-tolyl)₃ | Initial development, required higher temperatures. | Aryl bromides with secondary amines. |
| Second Generation | BINAP, DPPF | Bidentate ligands, improved reactivity. wikipedia.org | Aryl iodides/triflates with primary amines. wikipedia.org |
| Third/Fourth Generation | RuPhos, BrettPhos, XPhos | Bulky, electron-rich biaryl phosphines. rug.nl | Aryl chlorides, broad amine scope, lower catalyst loading. rug.nl |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is essential for sustainable development. nih.govijarsct.co.in Both the established and novel pathways for synthesizing this compound can be evaluated and optimized from a green chemistry perspective.
Key principles to consider include:
Atom Economy: The Buchwald-Hartwig reaction generally has a higher atom economy than the classical SN2 approach, especially when considering the base and leaving groups. The "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent with water as the only byproduct, represents an even more atom-economical approach. nih.govresearchgate.net
Solvent Selection: Traditional solvents like DMF and toluene pose environmental and health risks. Greener alternatives such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water are being increasingly explored for both classical and catalyzed reactions. nih.govresearchgate.net Water, in particular, has been shown to promote certain dehydrative N-benzylation reactions. nih.gov
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.gov This technique can be applied to both synthetic routes.
Catalysis: The use of catalysts (as in the Buchwald-Hartwig reaction) is a core principle of green chemistry, as it allows for reactions to occur with higher efficiency and under milder conditions, reducing waste. However, the environmental impact of the metal (palladium) and the synthesis of complex ligands must also be considered. acsgcipr.org
Table 3: Green Chemistry Evaluation of Synthetic Routes
| Green Metric | Established SN2 Pathway | Novel Buchwald-Hartwig Pathway | Greener Alternative (Borrowing Hydrogen) |
|---|---|---|---|
| Atom Economy | Moderate (byproduct is hydrohalic acid and base salt) | Good (byproduct is base salt) | Excellent (byproduct is water) nih.gov |
| Solvents | Often DMF, CH₃CN (can be replaced with greener options like EtOH) | Often Toluene, Dioxane (can be replaced with greener options like 2-MeTHF) acsgcipr.org | Heptane, Water nih.gov |
| Catalyst | Typically uncatalyzed | Palladium (precious metal) and complex phosphine ligands acsgcipr.org | Palladium, Iridium, or Ruthenium complexes nih.govresearchgate.net |
| Energy Use | Moderate (often requires heating for hours) | Moderate (can often be run at lower temperatures) | Moderate (often requires heating) |
Stereoselective Synthesis Considerations for Chiral Analogues of this compound
The development of chiral analogues of bioactive molecules is a cornerstone of modern drug discovery, as different enantiomers can exhibit vastly different pharmacological activities. For this compound, a stereocenter can be readily introduced at the benzylic position, creating chiral analogues such as 3-((1-phenylethyl)amino)pyridine-4-carboxylic acid.
The synthesis of such chiral analogues can be approached in two main ways:
Diastereoselective Synthesis using Chiral Building Blocks: The most direct method is to use an enantiomerically pure starting material. For instance, commercially available (R)- or (S)-α-methylbenzylamine can be used in place of benzylamine in either the SN2 or the Buchwald-Hartwig synthesis. This approach yields the enantiomerically pure target compound directly, and the stereochemistry of the starting material dictates the stereochemistry of the product.
Asymmetric Catalysis: This approach involves the creation of the stereocenter during the reaction using a chiral catalyst. While more complex to develop, it can be a highly efficient method. For instance, asymmetric hydroarylation of N-acyl enamines catalyzed by chiral nickel-hydride complexes is a known method for producing enantioenriched benzylamines. semanticscholar.org Similarly, copper-catalyzed enantioselective aza-Friedel-Crafts reactions can produce chiral secondary benzylamines. nih.gov These methods could potentially be adapted to create the desired chiral pyridine derivatives.
The characterization of the resulting enantiomers typically requires chiral chromatography (e.g., HPLC with a chiral stationary phase) to determine the enantiomeric excess (ee).
Table 4: Examples of Chiral Building Blocks for Stereoselective Synthesis
| Chiral Amine | Resulting Moiety in Final Product | Potential Synthetic Method |
|---|---|---|
| (R)-α-Methylbenzylamine | (R)-1-Phenylethylamino | Buchwald-Hartwig amination or SN2 reaction |
| (S)-α-Methylbenzylamine | (S)-1-Phenylethylamino | Buchwald-Hartwig amination or SN2 reaction |
| (R)-1-(1-Naphthyl)ethylamine | (R)-1-(1-Naphthyl)ethylamino | Buchwald-Hartwig amination or SN2 reaction |
| (S)-Phenylglycinol | (S)-2-Hydroxy-1-phenylethylamino | Buchwald-Hartwig amination or SN2 reaction |
Spectroscopic and Crystallographic Characterization of 3 Benzylamino Pyridine 4 Carboxylic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 3-(benzylamino)pyridine-4-carboxylic acid
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group, the methylene (B1212753) bridge, the amine, and the carboxylic acid. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to hydrogen bonding and its acidic nature. libretexts.org The protons of the pyridine ring would likely resonate in the aromatic region (7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern. The five protons of the benzyl group's phenyl ring would also appear in the aromatic region, likely between 7.2 and 7.5 ppm. The methylene protons (-CH₂-) of the benzyl group would be expected to show a singlet or a doublet (if coupled to the N-H proton) around 4.3-4.5 ppm. The amine proton (N-H) would likely appear as a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, with a chemical shift in the range of 160-180 ppm. libretexts.org The carbons of the pyridine and phenyl rings would appear in the aromatic region (110-160 ppm). The methylene carbon would likely resonate around 45-55 ppm.
Predicted ¹H and ¹³C NMR Data No experimental data is publicly available. The following is a predicted data table based on known chemical shift ranges for similar functional groups.
¹H NMR (Predicted)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (-COOH) | 10.0 - 12.0 | broad s |
| Pyridine ring | 7.0 - 8.5 | m |
| Phenyl ring | 7.2 - 7.5 | m |
| Methylene (-CH₂-) | 4.3 - 4.5 | s or d |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-C=O) | 160 - 180 |
| Pyridine & Phenyl rings | 110 - 160 |
Detailed Mass Spectrometric (MS) Characterization of this compound and its Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (MW = 228.25), the molecular ion peak [M]⁺ would be expected at m/z 228.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Another likely fragmentation would involve the cleavage of the benzylic C-N bond, which could lead to a stable benzyl cation (C₇H₇⁺) at m/z 91 or a pyridinyl fragment. The loss of a neutral pyridine molecule is also a possible fragmentation pathway for substituted pyridines. researchgate.net
Predicted Mass Spectrometry Fragmentation Data No experimental data is publicly available. The following is a predicted data table based on known fragmentation patterns.
| m/z | Predicted Fragment |
|---|---|
| 228 | [M]⁺ (Molecular ion) |
| 211 | [M-OH]⁺ |
| 183 | [M-COOH]⁺ |
Infrared (IR) and Raman Spectroscopic Signatures for Vibrational Mode Assignment of this compound
Vibrational spectroscopy, including IR and Raman techniques, identifies the functional groups within a molecule through their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid is anticipated around 1710-1680 cm⁻¹ for an aromatic carboxylic acid. spectroscopyonline.com The N-H stretching vibration of the secondary amine would likely appear around 3300-3500 cm⁻¹. The C-N stretching and N-H bending vibrations would be found in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching mode is also observable in Raman, though typically weaker than in the IR spectrum. The symmetric breathing modes of the pyridine and benzene (B151609) rings are often strong in the Raman spectrum, providing a characteristic fingerprint for the aromatic systems.
Predicted IR and Raman Vibrational Frequencies (cm⁻¹) No experimental data is publicly available. The following is a predicted data table based on known vibrational modes.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (carboxylic acid) | 3300-2500 (very broad) | Weak |
| N-H stretch (amine) | 3500-3300 | 3500-3300 |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| C=O stretch (carboxylic acid) | 1710-1680 | 1710-1680 |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 |
| N-H bend | 1650-1550 | 1650-1550 |
| C-O stretch | 1320-1210 | Moderate |
X-ray Diffraction Studies of Single Crystals of this compound: Elucidation of Solid-State Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid. While no crystal structure for this compound has been deposited in public databases, we can infer its likely solid-state architecture. It is highly probable that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common feature for carboxylic acids in the solid state. psu.edu Furthermore, intermolecular hydrogen bonding between the amine N-H and the pyridine nitrogen or the carbonyl oxygen of an adjacent molecule could lead to the formation of extended supramolecular networks. The benzyl and pyridine rings would likely engage in π-π stacking interactions, further stabilizing the crystal packing. acs.org
Predicted Crystallographic Data No experimental data is publicly available. The following is a predicted description.
| Parameter | Prediction |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) if forming classic COOH dimers |
Conformational Analysis of this compound in Solution and Solid States
In solution, the molecule would be more flexible. Rotation around the C-N and C-C single bonds would be possible, leading to a range of conformations. The preferred conformation in solution would be a dynamic equilibrium, influenced by the solvent and temperature. NMR techniques, such as NOESY, could be employed to study through-space interactions and provide insights into the predominant solution-state conformation.
Chemical Reactivity, Derivatization, and Analog Synthesis of 3 Benzylamino Pyridine 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety of 3-(benzylamino)pyridine-4-carboxylic acid
The carboxylic acid group is a primary site for derivatization through various nucleophilic acyl substitution reactions. libretexts.orglibretexts.org These transformations allow for the conversion of the acid into esters, amides, and other related functional groups, which is crucial for modifying the molecule's physicochemical properties.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach for pyridine (B92270) carboxylic acids. google.commasterorganicchemistry.com To drive the equilibrium towards the ester product, excess alcohol is often used as the solvent, and water is removed as it forms. google.com Alternatively, milder, non-equilibrium conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP), which is effective even for sterically hindered substrates. organic-chemistry.org
Amide Formation: The carboxylic acid can be directly condensed with primary or secondary amines to form amides. rsc.org This reaction often requires high temperatures to drive off water. libretexts.org More commonly, coupling agents are used to facilitate amide bond formation under milder conditions. Reagents like DCC activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. libretexts.org Other reagents, such as titanium tetrachloride (TiCl₄) in pyridine, have also been shown to be effective for the direct amidation of carboxylic acids. nih.gov
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-(benzylamino)pyridin-4-yl)methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride are generally not reactive enough to reduce carboxylic acids. libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org
Table 1: Key Reactions of the Carboxylic Acid Moiety
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification | R'OH, H₂SO₄ (cat.), heat | 3-(benzylamino)pyridine-4-carboxylate ester |
| Amide Formation | R'R''NH, DCC or TiCl₄, heat | N,N-disubstituted-3-(benzylamino)pyridine-4-carboxamide |
Transformations at the Benzylamino Group of this compound
The secondary amine of the benzylamino group offers another handle for chemical modification, primarily through reactions at the nitrogen atom.
N-Acylation and N-Alkylation: The nitrogen of the benzylamino group can act as a nucleophile, reacting with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivative. uomustansiriyah.edu.iq Similarly, it can be alkylated using alkyl halides. However, alkylation can be competitive, as the pyridine ring nitrogen is also nucleophilic and can be alkylated to form a pyridinium salt.
Debenzylation: The benzyl (B1604629) group can be removed from the nitrogen atom through catalytic hydrogenation. This reaction, typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, cleaves the C-N bond, yielding 3-aminopyridine-4-carboxylic acid. This deprotection strategy is useful for installing a primary amino group after the benzyl group has served its purpose, for instance, as a protecting group or for directing synthesis. Acidic conditions can sometimes facilitate this process for related N-benzyl protected aminopyridines. nih.gov
Table 2: Representative Transformations of the Benzylamino Group
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| N-Acylation | R'COCl, base | 3-(N-benzyl-N-acylamino)pyridine-4-carboxylic acid |
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine Ring in this compound
The pyridine ring's reactivity towards aromatic substitution is influenced by the electron-withdrawing nature of the ring nitrogen and the electronic effects of the existing substituents.
Nucleophilic Aromatic Substitution: Pyridine rings are more susceptible to nucleophilic aromatic substitution than benzene (B151609), particularly at the positions ortho and para to the ring nitrogen (C-2 and C-6). In the case of this compound, these positions are unsubstituted. Therefore, direct substitution would require a reaction like the Chichibabin amination (using sodium amide), which is unlikely to be selective given the presence of other reactive sites. However, if a good leaving group (such as a halide) were present at the C-2 or C-6 position of a synthetic precursor, it could be readily displaced by a variety of nucleophiles.
Synthesis of Structural Analogues and Hybrid Molecules Derived from this compound
The core structure of this compound serves as a template for the synthesis of a diverse library of analogues. nih.gov
Analogue Synthesis: Structural analogues can be readily prepared by modifying the synthetic route. For instance, by starting with different substituted benzylamines, a range of derivatives with functional groups on the phenyl ring can be synthesized. Similarly, variations on the pyridine ring, such as the introduction of substituents at the C-2, C-5, or C-6 positions, can be accomplished by starting with appropriately substituted pyridine precursors.
Hybrid Molecules: The functional groups of this compound are ideal for creating hybrid molecules. The carboxylic acid can be coupled with other biologically active molecules containing amino or hydroxyl groups to form amide or ester linkages. This strategy is often employed in medicinal chemistry to combine the pharmacophores of two different molecules into a single entity, potentially leading to synergistic or novel biological activities.
Ring Modification and Heterocycle Fusion Strategies Utilizing this compound
Beyond simple derivatization, the scaffold of this compound can be used in more complex transformations involving modification of the pyridine ring or its use in constructing fused heterocyclic systems.
Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation typically requires catalysts such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C) under pressurized hydrogen. google.com In a related process, the ester of a substituted pyridine-4-carboxylic acid has been successfully reduced to the corresponding piperidine derivative using a mixed palladium and rhodium catalyst system. google.com This reduction converts the flat, aromatic scaffold into a flexible, three-dimensional saturated ring, significantly altering its shape and properties.
Heterocycle Fusion: The vicinal arrangement of the amino group at C-3 and the carboxylic acid group at C-4 provides an ideal setup for intramolecular cyclization reactions to form fused heterocyclic systems. By reacting this compound (or its debenzylated precursor, 3-aminopyridine-4-carboxylic acid) with reagents containing a two-atom linkage, a new six-membered ring can be fused to the pyridine core. For example, reaction with an amidine compound can lead to the formation of a pyrido[3,4-d]pyrimidine-4(3H)-one derivative. google.com This strategy allows for the construction of complex, polycyclic aromatic systems from a relatively simple starting material. researchgate.net
Table 3: Ring Modification and Fusion Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Pyridine Ring Reduction | H₂, Pd/C and/or Rh/C, pressure, heat | 3-(benzylamino)piperidine-4-carboxylic acid |
Computational and Theoretical Studies on 3 Benzylamino Pyridine 4 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(benzylamino)pyridine-4-carboxylic acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of organic molecules. For analogues of this compound, such as other substituted pyridine (B92270) carboxylic acids, DFT methods are used to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and charge distributions.
Studies on related compounds, like 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid (AMPYD), reveal how substituents influence the electronic properties. scholarsresearchlibrary.com For instance, the presence of an amino group is shown to affect the bond lengths within the pyridine ring, suggesting an influence on the molecule's reactivity. scholarsresearchlibrary.com In AMPYD, the C-C bonds of the pyridine ring are slightly longer compared to its counterpart without the amino group, which can be attributed to the electron-donating nature of the -NH2 group. scholarsresearchlibrary.com
The analysis of HOMO and LUMO energies is crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. For a related compound, 3-amino-4-(Boc-amino)pyridine, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine these energies, providing insights into its electronic transitions and stability. researchgate.net
Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge delocalization and intramolecular interactions. In studies of aminopyridine derivatives, NBO analysis has been used to calculate second-order interaction energies, revealing stabilizing hyperconjugative interactions. researchgate.net Mulliken atomic charge calculations on compounds like AMPYD have identified the most electronegative and electropositive sites, suggesting regions of the molecule that are most likely to be involved in chemical reactions. scholarsresearchlibrary.com
Table 1: Calculated Electronic Properties of a Related Aminopyridine Derivative
| Property | Calculated Value | Method | Reference |
| HOMO Energy | - | DFT/B3LYP/6-31+G(d,p) | researchgate.net |
| LUMO Energy | - | DFT/B3LYP/6-31+G(d,p) | researchgate.net |
| HOMO-LUMO Gap | - | DFT/B3LYP/6-31+G(d,p) | researchgate.net |
| Dipole Moment (AMPYD) | 6.22 Debye | DFT | scholarsresearchlibrary.com |
Note: Specific values for 3-amino-4-(Boc-amino)pyridine were not provided in the abstract.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions Involving this compound Analogues
For example, molecular docking studies have been performed on novel nicotinic acid derivatives to explore their binding modes with enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase. mdpi.com These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligands and the amino acid residues in the active site of the protein. mdpi.com In one study, the planar molecule of a nicotinic acid derivative was found to occupy a hydrophobic pocket, with its substituents forming alkyl interactions with surrounding amino acids. mdpi.com
Similarly, docking studies on dipeptide derivatives based on nicotinoylglycylglycine hydrazide have been conducted to evaluate their potential as antimicrobial agents by targeting penicillin-binding proteins. nih.gov The results of these simulations, including binding affinities and docking scores, help in identifying promising candidates for further development. nih.gov For instance, a derivative with a specific substitution showed a good binding affinity and formed hydrogen bonds with key residues in the active site of the target protein. nih.gov
Molecular dynamics simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. This can provide insights into the stability of the binding and conformational changes that may occur upon ligand binding.
Prediction of Spectroscopic Properties of this compound Using Theoretical Models
Theoretical models, primarily based on DFT, are widely used to predict the spectroscopic properties of molecules, such as their vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For various pyridine derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov For instance, in the study of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, the calculated infrared spectrum showed characteristic stretching frequencies for the NH2 and C≡N groups that matched the experimental data well. nih.gov
The prediction of UV-Vis spectra using Time-Dependent DFT (TD-DFT) can help in understanding the electronic transitions within a molecule. For 3-amino-4-(Boc-amino)pyridine, TD-DFT calculations have been performed to study its electronic transitions in different media, providing insights into the effect of solvent on its absorption properties. researchgate.net
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Pyridine Derivative
| Functional Group | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |
| NH₂ (asymmetric stretch) | 3460 | - | nih.gov |
| NH₂ (symmetric stretch) | 3369 | - | nih.gov |
| C≡N (stretch) | 2207 | - | nih.gov |
Note: The table is based on data for 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile. Specific theoretical values were not provided in the abstract.
Reaction Mechanism Elucidation for the Synthesis and Derivatization of this compound via Density Functional Theory (DFT) Studies
DFT studies are also instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and the identification of the most favorable reaction pathways.
While specific DFT studies on the synthesis and derivatization of this compound are not documented in the available literature, research on the synthesis of related pyridine derivatives provides a framework for how such studies could be applied. For example, the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives has been reported, involving the reaction of azlactones with enamines. nih.gov DFT calculations could be employed to model the transition states of the key steps in this synthesis, such as the initial cycloaddition and subsequent rearrangement, to understand the stereochemical outcome and reaction kinetics.
In another example, a study on the synthesis of novel bioactive pyridine derivatives describes a four-component one-pot reaction to produce an enaminonitrile pyridine derivative. nih.gov Theoretical calculations could be used to investigate the mechanism of this multi-component reaction, providing insights into the sequence of bond-forming events.
Furthermore, the synthesis of amides from carboxylic acids and amines, a fundamental transformation for creating the benzylamino linkage in the target molecule, can be studied using DFT. For instance, a copper-mediated desulfurization of thiourea (B124793) intermediates to generate reactive carbodiimides for amide synthesis has been described. rsc.org DFT could be used to model the catalytic cycle and understand the role of the copper catalyst and the electronic effects of substituents on the reaction efficiency.
Explorations of Biological Activity and Mechanistic Insights of 3 Benzylamino Pyridine 4 Carboxylic Acid Analogues in Vitro Studies
In Vitro Enzyme Inhibition/Activation Studies of 3-(benzylamino)pyridine-4-carboxylic acid Derivatives
Derivatives based on the pyridine (B92270) carboxylic acid framework are known to interact with a wide array of enzymes. nih.gov The nitrogen atom in the pyridine ring and the carboxylic acid group can engage in crucial binding interactions, such as hydrogen bonds and metal coordination, within enzyme active sites. nih.gov Analogues structurally related to this compound have demonstrated significant inhibitory activity against several key enzyme targets.
One notable area of investigation is in cancer therapy. Potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme critical for NAD biosynthesis and tumor metabolism, have been developed from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a close analogue of the pyridine carboxylic acid core. nih.gov A representative compound from this series exhibited nanomolar antiproliferation activity in human tumor cell lines. nih.gov
Another important family of enzyme targets are the LIM domain kinases (LIMKs), which are implicated in cancer and neurodegenerative diseases through their role in regulating actin cytoskeletal dynamics. acs.org A novel class of potent and highly selective dual LIMK1/2 inhibitors was discovered based on a tetrahydropyrazolopyridinone scaffold. This scaffold can be considered a rigidified analogue of the benzylamino-pyridine-carboxamide structure. Structure-based design led to the identification of compounds with significant inhibitory potency. acs.org
The versatility of the pyridine carboxylic acid scaffold extends to other enzyme classes as well. Various derivatives have been reported to inhibit enzymes such as urease, tyrosinase, cyclooxygenase-2 (COX-2), and histone demethylases, highlighting the broad applicability of this chemical framework in enzyme-targeted drug discovery. nih.gov
Table 1: In Vitro Enzyme Inhibition by Analogues of this compound
| Compound Class | Target Enzyme | Biological Significance | Potency/Activity |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine-5-carboxamides | Nicotinamide Phosphoribosyltransferase (NAMPT) | Tumor metabolism, Cancer | Nanomolar antiproliferation activity nih.gov |
| Tetrahydropyrazolopyridinones | LIM Domain Kinase 1/2 (LIMK1/2) | Cytoskeletal remodeling, Cancer, Neurodegeneration | Potent dual inhibitors acs.org |
| General Pyridine Carboxylic Acid Derivatives | Various (e.g., Urease, COX-2, Histone Demethylases) | Inflammation, Cancer, other diseases | Broad inhibitory potential nih.gov |
Receptor Binding Profiling and Ligand-Receptor Interaction Studies of this compound Scaffolds
The structural features of this compound analogues make them suitable candidates for interacting with various receptors. The aromatic pyridine and benzyl (B1604629) rings can participate in π-π stacking and hydrophobic interactions, while the amino and carboxyl groups can act as hydrogen bond donors and acceptors, which are critical for ligand-receptor recognition.
Studies on tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide analogues, which are structurally related to the core molecule, have provided detailed insights into their binding modes. X-ray crystallography of these compounds bound to LIMK1 revealed key interactions, such as an edge-to-face π-cation interaction between the benzyl ring and a histidine residue (H458). acs.org The haloaromatic portion of the molecule was observed to fit into a narrow lipophilic back pocket, defined by several hydrophobic residues. acs.org
Furthermore, crystal structures of 1H-pyrazolo[3,4-b]pyridine-based inhibitors complexed with the NAMPT enzyme have been obtained. nih.gov These structures provide a molecular basis for the potent inhibition observed and are invaluable for guiding further structure-based drug design efforts to optimize receptor binding and selectivity. nih.gov The ability to obtain such detailed structural information underscores the potential for rationally designing highly specific ligands based on this scaffold.
Structure-Activity Relationship (SAR) Studies for Biological Targets Modulated by this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For analogues of this compound, SAR studies have elucidated the roles of different structural components.
In the development of LIMK inhibitors based on the tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide scaffold, several key SAR trends were identified. acs.org
Amide Moiety: The C5-substituted primary amide was found to be indispensable for dual LIMK1/2 inhibitory activity. Mono- or di-methylation of this amide led to significantly weaker inhibitors, highlighting the importance of its hydrogen bonding capability. acs.org
Regiochemistry: A clear preference was observed for the 1-benzylpyrazolo-5-carboxamide regioisomer over the corresponding 3-carboxamide isomer, which showed a more than 100-fold drop in potency. acs.org
Ring System: Breaking the fused ring system to create a more flexible, ring-opened analogue resulted in weak inhibitory activity, indicating that the rigidified tetrahydropyrazolopyridinone scaffold is a privileged structure for LIMK inhibition. acs.org
General SAR studies on pyridine derivatives have also revealed that the presence and position of functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas halogen atoms or other bulky groups can sometimes decrease it. nih.gov For a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, antiproliferative activity against lung cancer cells was found to be favorable when a methoxy group was present on the 2-arylpyridine moiety and a phenoxy group was on the benzyl substituent. researchgate.net
Cellular Pathway Modulation by this compound Derivatives in Mechanistic Cell-Based Assays
The interaction of this compound analogues with their molecular targets can trigger downstream effects on cellular pathways, leading to observable cellular phenotypes.
Inhibitors of LIMK1/2 based on the tetrahydropyrazolopyridinone scaffold directly impact the regulation of the actin cytoskeleton. acs.org Since LIMKs are a convergence point for multiple signaling pathways (including Rac-PAK, Rho-ROCK, and Cdc42-MRCKα), their inhibition can profoundly affect fundamental cellular processes such as cell proliferation, migration, and morphology. acs.org The aberrant overactivation of LIMK is implicated in diseases like cancer, making these inhibitors valuable tools for dissecting LIMK's role in pathology. acs.org
Similarly, 1H-pyrazolo[3,4-b]pyridine-based NAMPT inhibitors modulate cellular metabolism by depleting NAD levels. nih.gov This disruption of cellular energetics and redox balance can lead to potent antiproliferative effects in cancer cells, which often have a high metabolic demand. Indeed, many of these compounds demonstrated nanomolar antiproliferation activities against various human tumor cell lines in in vitro assays. nih.gov These findings highlight how targeting a key metabolic enzyme with these scaffolds can effectively modulate cancer cell viability.
Antimicrobial or Antiviral Activities of this compound Compounds (In Vitro)
The pyridine nucleus is a common feature in many compounds with antimicrobial and antiviral properties. mdpi.com Analogues of this compound have been explored for their potential in combating infectious diseases.
Thieno[2,3-d]pyrimidines, which are bioisosteres of the pyrazolopyridine core, have shown promise as antimicrobial agents. N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which feature a benzylamide fragment similar to the title compound, displayed good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nuph.edu.uaresearchgate.net The unsubstituted benzyl ring or the presence of small substituents like methyl or methoxyl groups in the para-position of the benzyl ring was found to be beneficial for activity. researchgate.net Docking studies suggested that these compounds might act by inhibiting the TrmD enzyme. researchgate.neturan.ua
In the realm of antiviral research, pyrazolo[3,4-b]pyridine derivatives have demonstrated notable activity. A series of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives were synthesized and tested against several viruses. researchgate.net Specific compounds from this series showed inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with some exhibiting EC50 values in the low micromolar range without cellular toxicity. researchgate.net
Table 2: In Vitro Antimicrobial and Antiviral Activity of this compound Analogues
| Compound Class | Target Organism/Virus | Activity/Potency |
|---|---|---|
| N-(benzyl)-thieno[2,3-d]pyrimidine-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good activity, with MIC values influenced by benzyl ring substitution researchgate.net |
| 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide | Pseudomonas aeruginosa ATCC 10145 | Best MIC value in its series uran.ua |
| 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives | Herpes simplex virus type 1 (HSV-1) | EC50 = 6.8 µM (Compound 2d) researchgate.net |
| 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives | Mayaro virus (MAY) | EC50 = 2.2 µM (Compound 3f) researchgate.net |
| 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives | Vesicular stomatitis virus (VSV) | EC50 = 0.52 µM (Compound 3a) researchgate.net |
Coordination Chemistry and Material Science Applications of 3 Benzylamino Pyridine 4 Carboxylic Acid
Metal Complexation Behavior of 3-(benzylamino)pyridine-4-carboxylic acid: Ligand Design and Synthesis
The design of this compound as a ligand is predicated on the strategic combination of key functional groups. The pyridine (B92270) nitrogen atom and the carboxylate group provide a classic bidentate chelation site, a common feature in the construction of stable metal complexes. The introduction of a benzylamino group at the 3-position introduces several key features. Firstly, it enhances the steric bulk of the ligand, which can influence the resulting coordination geometry and dimensionality of the final structure. Secondly, the secondary amine introduces an additional potential coordination site and a hydrogen bond donor, which can play a crucial role in directing supramolecular assembly.
The synthesis of this compound can be approached through nucleophilic aromatic substitution reactions. A plausible synthetic route involves the reaction of 3-amino-4-cyanopyridine with benzyl (B1604629) bromide, followed by hydrolysis of the nitrile group to the carboxylic acid. Alternatively, the reaction of 3-halopyridine-4-carboxylic acid with benzylamine (B48309) in the presence of a suitable catalyst could yield the desired product.
Table 1: Potential Synthetic Routes for this compound
| Starting Material 1 | Starting Material 2 | Key Reaction Steps |
| 3-amino-4-cyanopyridine | Benzyl bromide | 1. N-alkylation2. Nitrile hydrolysis |
| 3-chloro- or 3-bromo-pyridine-4-carboxylic acid | Benzylamine | Buchwald-Hartwig or Ullmann condensation |
Spectroscopic Characterization of Metal Complexes Formed with this compound
The formation of metal complexes with this compound can be monitored and the resulting products characterized using a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand are expected. The C=O stretching frequency of the carboxylic acid (typically around 1700-1730 cm⁻¹) is expected to shift to a lower wavenumber upon deprotonation and coordination to a metal center, appearing as asymmetric and symmetric stretching bands of the carboxylate group. The N-H stretching vibration of the benzylamino group (around 3300-3500 cm⁻¹) may also exhibit shifts upon involvement in hydrogen bonding or coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the pyridine and benzyl protons upon coordination can provide insights into the binding mode of the ligand.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the coordination environment of the metal ion. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed, in addition to d-d transitions for transition metal complexes.
Table 2: Expected Spectroscopic Data for a Hypothetical Metal Complex
| Technique | Ligand (Expected) | Metal Complex (Hypothetical) | Interpretation |
| IR (cm⁻¹) | ν(C=O) ~1710, ν(N-H) ~3350 | νₐₛ(COO⁻) ~1600, νₛ(COO⁻) ~1400, ν(N-H) ~3320 | Deprotonation and coordination of the carboxylate group. Possible H-bonding of the N-H group. |
| ¹H NMR (ppm) | Pyridine-H, Benzyl-H, NH | Shifted pyridine and benzyl proton signals | Coordination of the pyridine nitrogen and/or carboxylate oxygen to the metal ion. |
| UV-Vis (nm) | π-π* transitions | d-d transitions, LMCT/MLCT bands | Information on the electronic structure and coordination environment of the metal ion. |
This table is illustrative and presents expected data based on the coordination chemistry of similar pyridine carboxylic acid ligands.
Application of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of this compound, possessing both a rigid pyridine-carboxylate unit and a more flexible benzylamino group, makes it an intriguing candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The pyridine-carboxylate moiety can act as a robust linker to form extended networks with metal ions or metal clusters. The benzylamino group can then decorate the pores of the resulting framework, influencing the framework's polarity, and providing potential sites for post-synthetic modification.
Catalytic Applications of Metal Complexes Derived from this compound
The benzylamino group could influence the catalytic activity in several ways. It could modulate the electronic properties of the metal center, thereby affecting its reactivity. The steric hindrance provided by the benzyl group might also lead to shape-selective catalysis. Furthermore, the N-H group could participate in the catalytic cycle, for instance, by acting as a proton shuttle.
Supramolecular Assembly and Self-Organization of this compound Based Systems
Beyond the formation of strong coordination bonds, this compound possesses functional groups that can participate in weaker, non-covalent interactions, which are the driving forces for supramolecular assembly and self-organization. Hydrogen bonding is a key interaction, with the carboxylic acid group acting as a hydrogen bond donor and acceptor, and the benzylamino group acting as a hydrogen bond donor.
The aromatic pyridine and benzyl rings can engage in π-π stacking interactions, further directing the assembly of molecules in the solid state. The interplay of these non-covalent interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures, such as tapes, sheets, and networks. Understanding and controlling these interactions is crucial for the rational design of crystalline materials with desired properties.
Advanced Analytical Methodologies for 3 Benzylamino Pyridine 4 Carboxylic Acid Detection and Quantification
Chromatographic Techniques (HPLC, GC) for the Analysis of 3-(benzylamino)pyridine-4-carboxylic acid and its Derivatives
Chromatographic techniques are central to the separation and analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile, polar compound, while Gas Chromatography (GC) can be used following a derivatization step to increase volatility.
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary method for the analysis of pyridine (B92270) carboxylic acids and their derivatives. chemimpex.comgoogle.com Due to the amphiprotic nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, reversed-phase and mixed-mode chromatography are highly effective.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for analyzing compounds of this nature. A C18 or C8 stationary phase is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the retention and peak shape by suppressing the ionization of either the carboxylic acid or the pyridine nitrogen. Acidic mobile phases (e.g., using formic acid or trifluoroacetic acid) are often employed to ensure good peak shapes for basic compounds like pyridines. researchgate.net
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics, such as cation-exchange mixed-mode columns, can offer superior separation for isomers and related compounds by exploiting both hydrophobic and ionic interactions. nist.gov Retention can be finely tuned by adjusting the mobile phase's acetonitrile content, buffer concentration, and pH. chemimpex.comnist.gov
Detection is typically achieved using a UV detector, as the pyridine and benzyl (B1604629) groups provide strong chromophores. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak identification and purity assessment.
Illustrative HPLC Parameters for Related Pyridine Carboxylic Acid Derivatives:
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm or 254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
This table presents typical starting conditions for method development for this compound based on methods for related structures.
Gas Chromatography (GC):
Direct analysis of this compound by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector and column. Therefore, derivatization is a mandatory step to convert the polar -COOH and -NH- groups into less polar, more volatile moieties.
Derivatization: Common derivatization procedures for carboxylic acids include esterification and silylation. rsc.orglibretexts.org
Esterification: Reagents like diazomethane, or alcohols (e.g., methanol, butanol) in the presence of a catalyst (e.g., BF3, H2SO4), can convert the carboxylic acid group to its corresponding ester. rsc.org
Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with both the carboxylic acid and the secondary amine to form volatile trimethylsilyl (B98337) (TMS) derivatives. libretexts.org
Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary GC column (e.g., DB-5ms, HP-5) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Electrophoretic Methods for the Separation and Analysis of this compound
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. Given that this compound can exist as a cation, an anion, or a zwitterion depending on the pH, CE is an excellent technique for its analysis.
CE separates analytes based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. For a compound like this compound, the pH of the background electrolyte (BGE) is the most critical parameter.
At low pH (e.g., < 2), the carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (positive charge), resulting in a net positive charge.
At high pH (e.g., > 9), the carboxylic acid is deprotonated (negative charge), and the secondary amine is neutral, resulting in a net negative charge.
At intermediate pH, the compound can exist as a zwitterion.
By manipulating the BGE pH and composition, the electrophoretic mobility of the analyte can be controlled to achieve separation from impurities or derivatives. Detection is commonly performed using a UV-Vis detector integrated into the CE system. For enhanced sensitivity and structural confirmation, CE can be coupled with mass spectrometry (CE-MS). nih.gov
Spectrophotometric and Fluorometric Assays for this compound Quantification
Spectrophotometric and fluorometric methods can be developed for the rapid quantification of this compound, particularly in bulk form or simple solutions where interfering substances are minimal.
UV-Vis Spectrophotometry: The presence of the benzyl and pyridine ring systems results in significant UV absorbance. A quantitative method can be developed by measuring the absorbance at a specific wavelength (λmax) and using a calibration curve prepared with standards of known concentration, following Beer-Lambert's law. The λmax for related pyridine carboxylic acids is often in the range of 220-280 nm. nist.gov
Fluorometric Assays: While the native fluorescence of this compound is not documented, derivatization with a fluorescent tag could enable highly sensitive quantification. Alternatively, its interaction with specific molecular assemblies or metal complexes might induce a fluorescent signal. For instance, complexes of aminopyridines with other molecules have been studied for their spectroscopic responses. researchgate.net The development of such an assay would require specific research into the compound's photophysical properties.
Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Structural Confirmation of this compound
Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for trace analysis and unequivocal structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is the definitive technique for the analysis of this compound in complex matrices. biosynth.com It provides molecular weight information and, with tandem MS (MS/MS), structural fragments for confirmation.
Ionization: Electrospray ionization (ESI) is the preferred method for this polar molecule. It can be operated in positive ion mode to detect the protonated molecule [M+H]+ or in negative ion mode to detect the deprotonated molecule [M-H]-. The choice of mode depends on the mobile phase pH and the compound's proton affinity and gas-phase acidity.
Analysis: In positive ESI mode, the protonated molecule of this compound (C13H12N2O2, Molecular Weight: 228.25 g/mol ) would have an m/z of 229.09. uni.lu Tandem MS (MS/MS) of this precursor ion would likely show characteristic fragmentation patterns, such as the loss of water (-18), formic acid (-46), or cleavage of the benzyl group.
Gas Chromatography-Mass Spectrometry (GC-MS):
Following the necessary derivatization as described in section 8.1, GC-MS provides high chromatographic resolution and definitive identification based on both retention time and the mass spectrum. rsc.org The electron ionization (EI) mass spectra of the derivatized compound will exhibit a molecular ion peak (or a related high-mass ion) and a repeatable fragmentation pattern that serves as a fingerprint for identification. uni.lu For example, the TMS derivative would show characteristic losses of methyl groups (-15) and trimethylsilanol (B90980) (-(CH3)3SiOH).
Illustrative Mass Spectrometry Data for Related Compounds:
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|
| LC-MS/MS | ESI Positive | 229.1 ([M+H]+) | Hypothetical: 211 (loss of H2O), 183 (loss of HCOOH), 91 (benzyl cation) |
| GC-MS (of TMS derivative) | EI | Dependent on derivative | Hypothetical: [M-15]+, 73 (TMS cation) |
This table provides hypothetical yet plausible fragmentation data for this compound based on general fragmentation rules for this class of compounds.
Development of Sensors and Biosensors for this compound
The development of sensors and biosensors for the real-time, selective detection of this compound represents a frontier in analytical chemistry. While no sensors specific to this compound have been reported, existing technologies for similar molecules could be adapted.
Electrochemical Sensors: An electrochemical sensor could be designed based on the oxidation of the amino group or the aromatic rings at the surface of a modified electrode. For example, electrodes modified with conductive polymers or nanomaterials can enhance the sensitivity and selectivity of detection. The principle could be similar to sensors developed for other amine-containing compounds like dopamine, where a polymer incorporating a carboxylic acid monomer was used.
Biosensors: A biosensor could be developed by immobilizing a biological recognition element, such as an enzyme or an antibody that specifically binds to this compound, onto a transducer. For instance, if the compound is an inhibitor of a specific enzyme, a biosensor could be designed to measure the change in enzyme activity upon exposure to the analyte.
Optical Sensors: Sensors based on colorimetric or fluorometric changes could be developed. This might involve synthesizing a host molecule that undergoes a change in its optical properties upon selective binding to this compound, leveraging the non-covalent interactions of the aminopyridine and carboxylic acid moieties. researchgate.net
The creation of such sensors would require significant research and development, including the synthesis of specific receptors or the screening of biological elements for binding affinity and selectivity.
Future Research Directions and Potential Applications of 3 Benzylamino Pyridine 4 Carboxylic Acid
Emerging Synthetic Strategies for Enhanced Accessibility of 3-(benzylamino)pyridine-4-carboxylic acid
The accessibility of this compound is crucial for its extensive study and application. While classical synthetic routes exist, emerging strategies in organic synthesis offer promising avenues for more efficient, scalable, and sustainable production.
Another area of advancement is the use of novel catalytic systems . For instance, copper-catalyzed C-H activation and carboxylation of pyridines using CO2 presents a modern method for introducing the carboxylic acid moiety at the 4-position. chemistryviews.org Adapting such a methodology could provide a more direct route to the pyridine-4-carboxylic acid core, which can then be functionalized with the benzylamino group.
Furthermore, advancements in flow chemistry are enabling more controlled and scalable synthetic processes. A continuous-flow synthesis of this compound could offer benefits such as improved reaction time, better heat and mass transfer, and enhanced safety, particularly for large-scale production.
Finally, silane-mediated direct amide coupling represents an efficient method for forming amide bonds from carboxylic acids and amines. While not directly applicable to the synthesis of the primary amine, this methodology could be relevant for creating derivatives from the carboxylic acid group of the target molecule, thus expanding its chemical space for various applications.
A comparative overview of these emerging strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Multi-Component Reactions (MCRs) | High atom economy, reduced reaction steps, operational simplicity. chim.it | Optimization of reaction conditions for all components simultaneously. |
| Novel Catalytic Systems | High selectivity, milder reaction conditions, use of abundant starting materials like CO2. chemistryviews.org | Catalyst cost and stability, substrate scope. |
| Flow Chemistry | Scalability, improved safety and control, potential for automation. | Initial setup cost, potential for clogging. |
Exploration of Novel Biological Targets for this compound Derived Ligands
The pyridine (B92270) carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govnih.gov The benzylamino substituent adds another layer of structural complexity and potential for interaction with biological macromolecules. Future research is poised to explore a wide range of novel biological targets for ligands derived from this compound.
Enzyme Inhibition: Pyridine carboxylic acid derivatives have shown potential as inhibitors of various enzymes. nih.gov Given the structural motifs present in this compound, it is plausible that its derivatives could target enzymes such as kinases, proteases, or dihydrofolate reductase, which have been implicated in cancer and infectious diseases. nih.gov Molecular docking studies could be employed to screen a virtual library of derivatives against a panel of clinically relevant enzymes to identify promising candidates for further biological evaluation.
Receptor Modulation: The central nervous system (CNS) is another promising area of investigation. Derivatives of 4-pyridine carboxylic acid hydrazide have been shown to affect motor activity, suggesting potential interactions with CNS receptors. nih.gov The lipophilic benzyl (B1604629) group in this compound could enhance blood-brain barrier penetration, making its derivatives interesting candidates for targeting neurological disorders.
Antimicrobial and Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. mdpi.com Derivatives of this compound could be screened for activity against a broad spectrum of pathogens, including drug-resistant bacteria and viruses. The ability of the pyridine scaffold to improve water solubility could be advantageous in developing effective antimicrobial agents. nih.gov
The following table summarizes potential biological targets and their relevance.
| Potential Biological Target | Therapeutic Area | Rationale |
| Kinases | Oncology, Inflammation | Pyridine scaffolds are common in kinase inhibitors. |
| Dihydrofolate Reductase | Infectious Diseases | A known target for antimicrobial agents with pyridine-like structures. nih.gov |
| CNS Receptors | Neurology | Potential for blood-brain barrier penetration and modulation of neuronal activity. nih.gov |
| Viral Proteins | Virology | The pyridine moiety is present in several antiviral drugs. mdpi.com |
Advanced Materials Development Incorporating this compound Scaffolds
The unique structural features of this compound, including its aromatic rings, heteroatom, and functional groups, make it an attractive building block for the development of advanced materials. researchgate.net
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, while the pyridine nitrogen can also participate in coordination, making this molecule a suitable candidate for the synthesis of novel MOFs. mdpi.com The benzylamino group could be further functionalized to tune the pore size and chemical environment within the MOF, leading to materials with applications in gas storage, separation, and catalysis.
Functional Polymers and Hybrid Materials: The compound can be incorporated into polymer chains either as a monomer or as a pendant group. The resulting polymers could exhibit interesting optical, electronic, or thermal properties. For instance, pyridine carboxylic acid isomers have been used to modify the interface in inverted perovskite solar cells, suggesting potential applications in organic electronics. acs.org
Supramolecular Assemblies: The hydrogen bonding capabilities of the carboxylic acid and the amino group, along with potential π-π stacking interactions from the aromatic rings, can drive the formation of well-ordered supramolecular structures. These structures could find applications in sensing, drug delivery, and crystal engineering.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Synthesis Route Prediction: Retrosynthesis prediction algorithms can propose novel and efficient synthetic routes to this compound and its derivatives. philadelphia.edu.jo These tools can analyze vast reaction databases to identify the most promising synthetic strategies, potentially reducing the time and resources required for experimental validation.
Predictive Modeling of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of derivatives of this compound. By training on a dataset of known compounds and their activities, these models can guide the design of new molecules with enhanced potency and selectivity.
De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify new drug candidates that are optimized for specific biological targets.
Sustainable and Eco-Friendly Approaches in this compound Related Research
The principles of green chemistry are increasingly important in chemical research and development. nih.govijarsct.co.inrsc.org Future research on this compound should prioritize sustainable and eco-friendly approaches.
Green Solvents and Reagents: The use of environmentally benign solvents, such as water or ethanol, and the replacement of hazardous reagents with greener alternatives are key aspects of sustainable synthesis. researchgate.net For example, exploring solvent-free reaction conditions or mechanochemistry could significantly reduce the environmental impact of the synthesis. ijarsct.co.inrsc.org
Catalytic Methods: The development of highly efficient and recyclable catalysts can minimize waste and energy consumption. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as MCRs, are highly desirable from a green chemistry perspective.
The following table outlines some green chemistry approaches and their potential benefits.
| Green Chemistry Approach | Potential Benefit |
| Use of Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental pollution. researchgate.net |
| Solvent-Free Reactions | Minimized waste and energy consumption. rsc.org |
| Recyclable Catalysts | Lowered cost and environmental impact. |
| High Atom Economy Reactions (e.g., MCRs) | Reduced waste generation. |
Q & A
Q. What are the standard synthetic routes for 3-(benzylamino)pyridine-4-carboxylic acid?
The synthesis typically involves amination of a pyridine ester precursor with benzylamine. For example, ethyl 6-(benzylamino)-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was synthesized using benzylamine (3 equivalents) under reflux, followed by flash chromatography for purification (22% yield). Key steps include optimizing equivalents of benzylamine and reaction time to minimize side products . Catalysts like palladium or copper may enhance efficiency in analogous heterocyclic systems .
Q. How is the compound characterized post-synthesis?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR for confirming substituent positions and purity), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification. For instance, ¹H NMR in CDCl₃ confirmed proton environments in a related benzylamino-pyridine derivative, with δ 7.26–8.46 ppm indicating aromatic protons .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like dimethylformamide (DMF) or toluene are commonly used, with temperatures ranging from 60°C to reflux. Catalytic systems (e.g., Pd or Cu) may improve cyclization or amination efficiency in structurally similar compounds .
Advanced Research Questions
Q. How can low yields in amination reactions be addressed?
Low yields (e.g., 22% in ) may arise from steric hindrance or competing side reactions. Strategies include:
- Increasing benzylamine equivalents (up to 3–5× molar ratio).
- Optimizing reaction time and temperature (e.g., microwave-assisted synthesis for faster kinetics).
- Employing coupling agents like HATU or EDCI to activate carboxylate intermediates.
Q. How do structural modifications impact biological activity?
Substituent variation (e.g., halogenation at the pyridine ring or benzyl group) alters interactions with biological targets. For example, iodination at the 4-position of the benzyl group in analogs enhances enzyme inhibition potency by increasing hydrophobic interactions . Structure-activity relationship (SAR) studies using enzyme assays (e.g., IC₅₀ determination) are critical .
Q. What contradictions exist in literature synthesis methods?
Discrepancies in yield and purity are noted across methods. For instance, Pd-catalyzed reactions may achieve higher yields (40–60%) compared to uncatalyzed routes (20–30%) in related oxazolo-pyridine systems . Contradictions may stem from solvent polarity effects or catalyst deactivation .
Q. What are its applications in material science?
Derivatives of pyridine-4-carboxylic acid are used in ionic liquid crystals for optoelectronic devices. Refractive index studies (20–80°C) demonstrate temperature-dependent optical properties, enabling tunable photonic materials .
Q. How are mechanistic insights into enzyme inhibition studied?
Mechanistic studies involve:
- Molecular docking to predict binding modes with target enzymes (e.g., siderophore biosynthetic pathways).
- Enzyme kinetics (e.g., competitive vs. non-competitive inhibition via Lineweaver-Burk plots).
- Isothermal titration calorimetry (ITC) to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
